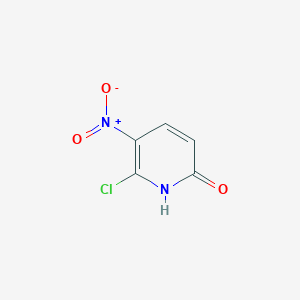

6-Chloro-5-nitropyridin-2(1H)-one

Description

The exact mass of the compound 6-Chloro-5-nitropyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-5-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWNGLMVNBZIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855866 | |

| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198268-98-3 | |

| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-5-nitropyridin-2(1H)-one CAS number

An In-depth Technical Guide to 6-Chloro-5-nitropyridin-2(1H)-one

CAS Number: 198268-98-3

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloro-5-nitropyridin-2(1H)-one (CAS No. 198268-98-3), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity. The primary focus is on its application as a highly versatile electrophilic scaffold, particularly in the design of targeted covalent inhibitors (TCIs) and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique chemical attributes for the synthesis of complex, biologically active molecules.

Part 1: Core Physicochemical & Structural Profile

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of compounds recognized as "privileged structures" in drug design due to their ability to interact with a wide range of biological targets.[1] The molecule's utility is derived from the specific arrangement of its functional groups. The electron-withdrawing nitro group (-NO₂) at the C5 position, coupled with the inherent electron-withdrawing nature of the pyridinone ring, significantly activates the chlorine atom at the C6 position towards nucleophilic attack.

| Property | Value | Source |

| CAS Number | 198268-98-3 | [2][3][4] |

| Molecular Formula | C₅H₃ClN₂O₃ | [2] |

| Molecular Weight | 174.54 g/mol | [2] |

| Appearance | Solid | [4] |

| Typical Purity | ≥97% | [2][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |

Part 2: Synthesis and Purification

The most common and direct route to 6-Chloro-5-nitropyridin-2(1H)-one involves the chlorination of its hydroxyl precursor, 2-hydroxy-5-nitropyridine. This transformation is a standard procedure in heterocyclic chemistry, yet the choice of reagents is critical for achieving high yield and purity.

Caption: General synthesis workflow for 6-Chloro-5-nitropyridin-2(1H)-one.

Protocol 1: Synthesis via Deoxychlorination

This protocol describes a robust method for preparing the title compound from 2-hydroxy-5-nitropyridine.

Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating solvent. The addition of phosphorus pentachloride (PCl₅) ensures the complete conversion of the pyridinone's hydroxyl group into a chloro group, preventing side reactions and driving the equilibrium towards the product.

Methodology:

-

Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-nitropyridine (0.1 mol, 14.0 g).

-

Reagent Addition: Carefully add phosphorus oxychloride (50 g, 0.33 mol) followed by the portion-wise addition of phosphorus pentachloride (25.0 g, 0.12 mol) under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 100-105°C and maintain stirring for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, carefully pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

-

Neutralization: Adjust the pH of the aqueous slurry to 8-9 using a 40% aqueous sodium hydroxide solution.[6]

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 60 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography.

Part 3: Chemical Reactivity & Mechanistic Insights

The primary mode of reactivity for 6-Chloro-5-nitropyridin-2(1H)-one is Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at the C6 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negative charge in the intermediate by the adjacent ring nitrogen and the powerful electron-withdrawing nitro group at C5.

This high electrophilicity makes it an ideal reagent for reacting with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Part 4: Applications in Drug Discovery

The well-defined reactivity of 6-Chloro-5-nitropyridin-2(1H)-one makes it a valuable building block, particularly in two cutting-edge areas of drug development.

Targeted Covalent Inhibitors (TCIs)

The compound serves as an electrophilic "warhead." In TCI design, a molecule is engineered to first bind non-covalently to a target protein. Then, a suitably positioned electrophilic group on the inhibitor reacts with a nearby nucleophilic amino acid residue (commonly cysteine) on the protein, forming a permanent covalent bond. This leads to irreversible inhibition. The 6-chloro-5-nitropyridine scaffold has been successfully employed to target rare cysteine residues in kinases, such as Monopolar Spindle 1 (MPS1), offering a path to highly selective inhibitors.[7]

Protein Degrader Building Blocks

The molecule is also classified as a "Protein Degrader Building Block".[2] This refers to its use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule with one end that binds to a target protein and another end that binds to an E3 ubiquitin ligase. This proximity induces the cell's own machinery to tag the target protein for destruction. 6-Chloro-5-nitropyridin-2(1H)-one can be used to link the target-binding portion of the molecule to the linker or the E3-ligase-binding portion via an SₙAr reaction.

Caption: Logical workflow for using the title compound to create a TCI.

Protocol 2: Representative SₙAr Coupling Reaction

This protocol provides a general method for coupling an amine-containing fragment to the 6-Chloro-5-nitropyridin-2(1H)-one core.

Rationale: The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane or DMF to solubilize the reactants. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is used to scavenge the HCl generated during the reaction without competing as a nucleophile. Heating is often required to drive the reaction to completion.

Methodology:

-

Preparation: In a dry reaction vial, dissolve the amine-containing scaffold (1.0 eq.) and 6-Chloro-5-nitropyridin-2(1H)-one (1.2 eq.) in dry 1,4-dioxane.

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq.) to the stirring solution.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A similar reaction with a related substrate was refluxed for 26 hours.[7]

-

Isolation: After cooling to room temperature, remove the solvent under vacuum.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, 6-Chloro-5-nitropyridin-2(1H)-one should be handled with appropriate care in a well-ventilated area.

| Hazard Category | Description & Precautionary Measures | Source(s) |

| Eye Irritation | Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

| Skin Irritation | May cause skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8][10] |

| Inhalation/Ingestion | May be harmful if inhaled or swallowed. P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [8][10] |

| Handling | Handle in a well-ventilated place. Avoid dust formation. Wash hands thoroughly after handling. | [8][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [10][11] |

| Decomposition | Hazardous decomposition products include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen chloride gas. | [8] |

References

-

Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]

-

Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]

-

Title: 2(1H)-Pyridinone, 6-chloro-5-nitro- Source: BoroPharm Inc. URL: [Link]

-

Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI URL: [Link]

- Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL

- Title: Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL

-

Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 198268-98-3 | 6-Chloro-5-nitropyridin-2(1H)-one - AiFChem [aifchem.com]

- 4. 2(1H)-Pyridinone, 6-chloro-5-nitro- | BoroPharm Inc. [boropharm.com]

- 5. 6-CHLORO-5-NITROPYRIDIN-2(1H)-ONE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

- 11. echemi.com [echemi.com]

6-Chloro-5-nitropyridin-2(1H)-one molecular structure

An In-Depth Technical Guide to 6-Chloro-5-nitropyridin-2(1H)-one: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-Chloro-5-nitropyridin-2(1H)-one. This heterocyclic compound has emerged as a critical building block in contemporary drug discovery, particularly in the rational design of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). We will delve into its inherent chemical reactivity, explore its tautomeric nature, and provide field-proven insights into its strategic application in the development of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction: The Rise of a Versatile Heterocycle

The landscape of small molecule drug discovery is continually evolving, with a significant trend towards modalities that offer enhanced selectivity and novel mechanisms of action. Within this paradigm, 6-Chloro-5-nitropyridin-2(1H)-one (CAS Number: 198268-98-3) has garnered considerable attention.[1] Its unique structural features—a pyridinone core functionalized with both a chloro leaving group and a potent electron-withdrawing nitro group—render it an exceptionally versatile electrophilic scaffold. This guide will elucidate the fundamental chemical principles that underpin its utility and provide a technical framework for its incorporation into advanced drug design strategies.

Molecular Structure and Physicochemical Properties

The molecular formula of 6-Chloro-5-nitropyridin-2(1H)-one is C₅H₃ClN₂O₃, with a molecular weight of 174.54 g/mol .[1] A salient feature of its structure is the existence of a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (pyridin-2-ol) forms. While the pyridinone form is generally favored in the solid state for related compounds, the equilibrium in solution can be influenced by the solvent environment.[2][3]

Tautomeric Equilibrium

The interplay between the keto (lactam) and enol (lactim) forms is a critical aspect of the molecule's reactivity and intermolecular interactions. The pyridin-2(1H)-one tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=O), whereas the 6-chloro-5-nitro-pyridin-2-ol tautomer features a hydroxyl group. This equilibrium is fundamental to its biological activity and synthetic utility.

Caption: Tautomeric equilibrium of 6-Chloro-5-nitropyridin-2(1H)-one.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₃ClN₂O₃ | [1] |

| Molecular Weight | 174.54 g/mol | [1] |

| CAS Number | 198268-98-3 | [1] |

| Appearance | Likely a yellow to brown crystalline solid | Analogy with related nitropyridines |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | General solubility of pyridinones |

| pKa | Weakly acidic due to the N-H proton | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, one would expect to observe two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The N-H proton of the pyridinone tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The carbonyl carbon of the pyridinone tautomer would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a C=O stretching frequency for the pyridinone tautomer (around 1650-1690 cm⁻¹), N-H stretching vibrations (around 3100-3400 cm⁻¹), and characteristic strong absorbances for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.[5] Fragmentation would likely involve the loss of the nitro group and other characteristic cleavages of the pyridine ring.

Synthesis and Purification

A plausible and efficient synthesis of 6-Chloro-5-nitropyridin-2(1H)-one involves the chlorination of a suitable precursor, such as 2-hydroxy-5-nitropyridine. This transformation can be achieved using standard chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Chloro-5-nitropyridin-2(1H)-one.

Representative Experimental Protocol: Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Disclaimer: This is a representative protocol based on established chemical transformations for analogous compounds.[6][7] Appropriate safety precautions should be taken, and the reaction should be performed by trained personnel in a well-ventilated fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 6-Chloro-5-nitropyridin-2(1H)-one.

Reactivity and Strategic Applications in Drug Discovery

The chemical reactivity of 6-Chloro-5-nitropyridin-2(1H)-one is dominated by the electrophilic character of the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing nitro group and the chloro substituent. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Role as a "Warhead" in Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, often leading to enhanced potency and prolonged duration of action.[8] The 6-chloro-5-nitropyridine moiety serves as an effective electrophilic "warhead" in TCIs. The chlorine at the 6-position is susceptible to displacement by a nucleophilic amino acid residue (e.g., cysteine) on the target protein.

Mechanism of Covalent Inhibition

Caption: Covalent bond formation with a target protein.

The reactivity of the chloro group is finely tuned by the electronic effects of the nitro group and the pyridinone ring system, allowing for selective reaction with the intended biological target.

A Versatile Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] 6-Chloro-5-nitropyridin-2(1H)-one is an invaluable building block in the synthesis of PROTACs, often incorporated into the linker region that connects the target-binding ligand and the E3 ligase ligand.

Workflow for PROTAC Synthesis using 6-Chloro-5-nitropyridin-2(1H)-one

Caption: General workflow for PROTAC synthesis.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol illustrates the use of 6-Chloro-5-nitropyridin-2(1H)-one in a typical SₙAr reaction, which is the cornerstone of its application in linker synthesis for PROTACs and covalent inhibitors.

-

Reaction Setup: In a reaction vessel, dissolve 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an amine-containing linker or a thiol) (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) (2-3 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired substituted pyridinone derivative.

Conclusion and Future Perspectives

6-Chloro-5-nitropyridin-2(1H)-one stands out as a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for its strategic incorporation into complex molecular architectures. As the fields of targeted covalent inhibitors and PROTACs continue to expand, the demand for such precisely functionalized heterocyclic scaffolds is expected to grow. Further exploration of the unique chemical space accessible from 6-Chloro-5-nitropyridin-2(1H)-one will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

-

Breda, A., et al. (2012b). Analogs of orotate as inhibitors of Mycobacterium tuberculosis orotate phosphoribosyltransferase. Bioorganic & Medicinal Chemistry, 20(18), 5557-5566. [Link]

-

Parhi, A., et al. (2013). Discovery of Novel 3-Hydroxypyridin-2(1H)-one-Containing Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 473-477. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. [Link]

-

Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2024). 2-Pyridone. In Wikipedia. Retrieved from [Link]

-

Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

-

ResearchGate. (n.d.). The keto, enol, and deprotonated forms of 2(1H)-pyridone. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers. Retrieved from [Link]

-

Baran Lab. (2022, January 22). Covalent Drugs: Trends, Mechanisms, & Warheads. Retrieved from [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8871, 2-Pyridone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of the studied compounds. Retrieved from [Link]

-

Wikipedia. (2023). Tautomer. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. [Link]

-

MDPI. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. [Link]

-

Nature. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 126. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitropyridin-2(1H)-one is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of the prevailing synthetic pathways to this key compound. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, focusing on a robust and widely cited two-step approach starting from 6-chloropyridin-2(1H)-one. This document is intended to equip researchers with the necessary knowledge to safely and efficiently produce 6-chloro-5-nitropyridin-2(1H)-one in a laboratory setting.

Introduction: The Significance of 6-Chloro-5-nitropyridin-2(1H)-one

Pyridinone scaffolds are privileged structures in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates. The specific substitution pattern of 6-Chloro-5-nitropyridin-2(1H)-one offers three distinct points for chemical modification: the chloro, nitro, and pyridinone functionalities. This trifunctional nature makes it an exceptionally valuable synthon.

-

The chloro group at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol moieties.

-

The nitro group at the 5-position is a powerful electron-withdrawing group that activates the ring for SNAr. It can also be readily reduced to an amino group, providing a handle for amide bond formation, diazotization, or further derivatization.

-

The pyridin-2(1H)-one tautomer is the more stable form compared to 2-hydroxypyridine. The N-H bond can be alkylated or arylated, while the carbonyl oxygen can participate in hydrogen bonding, a critical interaction in many drug-receptor binding events.

Given its utility, a reliable and scalable synthesis of this intermediate is of paramount importance to the drug development pipeline.

Overview of a Primary Synthetic Strategy

The most direct and commonly employed pathway for the synthesis of 6-Chloro-5-nitropyridin-2(1H)-one involves the electrophilic nitration of a commercially available precursor, 6-chloropyridin-2(1H)-one. This approach is favored for its straightforwardness and use of readily accessible starting materials.

The overall transformation can be visualized as follows:

This guide will focus on the detailed execution and mechanistic rationale of this key nitration step. While other routes exist, such as those starting from 2-aminopyridine derivatives, they often involve more steps, including diazotization and hydrolysis, which can present safety and yield challenges.[1]

Detailed Synthesis Pathway: Nitration of 6-Chloropyridin-2(1H)-one

This section provides a detailed, step-by-step protocol for the synthesis, grounded in established chemical principles.

A summary of the necessary materials is presented in Table 1.

| Compound Name | Structure | Molecular Formula | CAS Number | Key Role |

| 6-Chloropyridin-2(1H)-one |  | C₅H₄ClNO | 16879-02-0 | Starting Material[2] |

| Sulfuric Acid (98%) | - | H₂SO₄ | 7664-93-9 | Solvent & Catalyst |

| Nitric Acid (fuming) | - | HNO₃ | 7697-37-2 | Nitrating Agent |

Table 1: Key Reagents for Synthesis

The experimental process is a carefully controlled addition of the nitrating agent to the substrate dissolved in sulfuric acid, followed by workup and isolation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloropyridin-2(1H)-one (1.0 eq).

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid (approx. 5-10 volumes) to the starting material. The dissolution may be exothermic. Once a homogenous solution is obtained, cool the flask in an ice/water bath to an internal temperature of 0-5 °C.

-

Nitration: Charge the dropping funnel with fuming nitric acid (1.1-1.5 eq). Add the nitric acid dropwise to the stirred sulfuric acid solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to control the exotherm and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with stirring. A precipitate should form.

-

Isolation: Collect the solid product by suction filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

Drying: Dry the isolated solid under vacuum to a constant weight to yield 6-chloro-5-nitropyridin-2(1H)-one as a solid.

The core of this synthesis is an electrophilic aromatic substitution reaction.

-

Generation of the Electrophile: In the strongly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The pyridinone ring, although deactivated by the chloro group and the protonated ring nitrogen, acts as a nucleophile. The nitronium ion attacks the electron-rich position on the ring. The directing effects of the existing substituents guide the incoming electrophile. The hydroxyl (keto) group is ortho-, para-directing, and the chloro group is also ortho-, para-directing. The position meta to the ring nitrogen is the least deactivated. The confluence of these directing effects strongly favors substitution at the 5-position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to a base (HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product.

The use of a strong acid mixture is crucial not only for generating the electrophile but also for keeping the basic pyridine nitrogen protonated, which further deactivates the ring but prevents N-nitration. The low temperature is essential to control the reaction rate and minimize the formation of undesired byproducts, such as dinitrated species.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of nitric acid and the quenching of the reaction mixture on ice. Maintain strict temperature control and perform additions slowly.

-

Quenching: Quenching the strong acid mixture in water (ice) is also highly exothermic. Perform this step slowly and with vigorous stirring to dissipate heat effectively.

Conclusion

The synthesis of 6-chloro-5-nitropyridin-2(1H)-one via the direct nitration of 6-chloropyridin-2(1H)-one is a reliable and efficient method for accessing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to a carefully controlled protocol, researchers can reproducibly synthesize this compound, paving the way for the development of novel therapeutics. The procedure's reliance on readily available starting materials makes it a practical choice for both academic and industrial laboratories.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitropyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Chloro-5-nitropyridin-2(1H)-one, offering a foundational dataset for its identification, purity assessment, and further application. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized protocols for experimental data acquisition. The causality behind experimental choices and the interpretation of spectral features are discussed to provide field-proven insights for researchers.

Introduction

Substituted pyridinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] The introduction of a chloro and a nitro group to the pyridinone scaffold, as in 6-Chloro-5-nitropyridin-2(1H)-one, significantly influences its chemical reactivity and physical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of the compound's structure and electronic environment. This guide serves as a senior application scientist's perspective on the elucidation of 6-Chloro-5-nitropyridin-2(1H)-one's spectroscopic signature.

Molecular Structure:

The structure of 6-Chloro-5-nitropyridin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 198268-98-3, is presented below. Its molecular formula is C₅H₃ClN₂O₃, and it has a molecular weight of 174.54 g/mol .

Figure 1: Chemical structure of 6-Chloro-5-nitropyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 6-Chloro-5-nitropyridin-2(1H)-one, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one in a standard deuterated solvent like DMSO-d₆ is expected to show three distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the pyridinone ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | N-H |

| ~8.5 - 8.7 | Doublet | 1H | H-3 |

| ~7.8 - 8.0 | Doublet | 1H | H-4 |

Table 1: Predicted ¹H NMR data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

-

The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent, resulting in a broad singlet at a high chemical shift.

-

H-3 is anticipated to be downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the ring nitrogen. It will appear as a doublet due to coupling with H-4.

-

H-4 will also be deshielded, though likely to a lesser extent than H-3. It will appear as a doublet from coupling to H-3. The electron-withdrawing nitro group at the 5-position will have a significant deshielding effect on this proton.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the pyridinone ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (C-2) |

| ~145 - 150 | C-Cl (C-6) |

| ~140 - 145 | C-NO₂ (C-5) |

| ~130 - 135 | C-4 |

| ~115 - 120 | C-3 |

Table 2: Predicted ¹³C NMR data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

-

The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at the lowest field.

-

The carbons directly attached to the electronegative chlorine (C-6 ) and the nitro group (C-5 ) will also be significantly deshielded.

-

The remaining ring carbons (C-3 and C-4 ) will appear at higher fields, with their precise shifts influenced by the overall electronic distribution within the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-nitropyridin-2(1H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Set the appropriate acquisition parameters, including the pulse sequence, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

The IR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one will exhibit characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H stretch |

| 1650 - 1680 | Strong | C=O stretch (amide) |

| 1580 - 1620 | Medium | C=C stretch (aromatic) |

| 1500 - 1550 | Strong | N-O asymmetric stretch (nitro) |

| 1330 - 1370 | Strong | N-O symmetric stretch (nitro) |

| 700 - 800 | Strong | C-Cl stretch |

Table 3: Predicted IR absorption bands for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

-

The broad N-H stretching band is characteristic of the amine in the pyridinone ring.

-

A strong absorption for the C=O stretch is expected for the amide functional group.

-

The aromatic C=C stretching vibrations will appear in the 1580-1620 cm⁻¹ region.

-

The nitro group will show two strong characteristic bands for the asymmetric and symmetric N-O stretching vibrations.

-

The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.[5]

Figure 3: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Placement: Place a small amount of the solid 6-Chloro-5-nitropyridin-2(1H)-one sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

-

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

Using Electron Ionization (EI), the mass spectrum of 6-Chloro-5-nitropyridin-2(1H)-one is expected to show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 128/130 | Medium | [M - NO₂]⁺ |

| 111 | Medium | [M - NO₂ - HCN]⁺ |

| 99/101 | Low | [M - CO - NO₂]⁺ |

Table 4: Predicted major fragments in the EI mass spectrum of 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) will be observed at m/z 174 and 176 with an approximate ratio of 3:1, which is characteristic of the presence of a chlorine atom.

-

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment at [M - 46]⁺ .[7]

-

Subsequent fragmentation can involve the loss of other small molecules such as hydrogen cyanide (HCN) or carbon monoxide (CO) from the ring.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a standard technique for the analysis of volatile and thermally stable organic compounds.[8]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[10]

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 6-Chloro-5-nitropyridin-2(1H)-one, dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima corresponding to π → π* and n → π* transitions.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~280 - 300 | High | π → π* transition |

| ~340 - 360 | Low | n → π* transition |

Table 5: Predicted UV-Vis absorption data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

-

The pyridinone ring system and the nitro group are both chromophores. The high-energy π → π transition* is expected to occur in the shorter wavelength UV region.

-

The lower energy n → π transition*, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, will likely appear at a longer wavelength. The position and intensity of these bands can be influenced by the solvent polarity.[11]

Experimental Protocol for UV-Vis Spectroscopy

Acquiring a UV-Vis spectrum is a straightforward process.[12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 6-Chloro-5-nitropyridin-2(1H)-one in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give a maximum absorbance in the range of 0.2 to 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the corresponding molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 6-Chloro-5-nitropyridin-2(1H)-one, which serves as a valuable reference for its synthesis, characterization, and application in research and development. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible data. The interpretation of the spectral features, grounded in the principles of spectroscopy and the electronic effects of the constituent functional groups, provides the necessary insights for researchers to confidently identify and utilize this important chemical entity.

References

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]

-

YouTube. (2021). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ACS Publications. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | The Journal of Organic Chemistry. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

ResearchGate. (2008). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

-

Canadian Science Publishing. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

YouTube. (2010). Acquiring a UV/visible spectrum and choosing cells and solvents. Retrieved from [Link]

-

ACS Publications. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

MLatom. (2024). Molecular IR spectra simulations online! Retrieved from [Link]

-

Khan Academy. (n.d.). UV/Vis spectroscopy (video). Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

ResearchGate. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase.... Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-3-(6-chloro-5-nitropyridin-2-yl)-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. web.mit.edu [web.mit.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. agilent.com [agilent.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Khan Academy [khanacademy.org]

- 11. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-5-nitropyridin-2(1H)-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analytical framework for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-5-nitropyridin-2(1H)-one. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum of this molecule, offers a predicted spectral analysis, and outlines a robust, field-proven protocol for experimental data acquisition. By explaining the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for the structural elucidation and quality control of this and structurally related heterocyclic compounds.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridone, a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry and materials science. The precise arrangement and electronic environment of the substituents—a chloro group, a nitro group, and the pyridone keto-enol system—create a unique molecular fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure in solution.[1] It allows for the unambiguous determination of the number of distinct protons, their chemical environments, their proximity to one another, and their relative quantities. For a molecule like 6-Chloro-5-nitropyridin-2(1H)-one, ¹H NMR is critical for confirming its identity, assessing its purity, and studying its chemical behavior.

Molecular Structure and Inherent Tautomerism

A key structural feature of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine form. For 6-Chloro-5-nitropyridin-2(1H)-one, this equilibrium is heavily influenced by factors such as solvent polarity and temperature. However, it is well-established that for the parent 2-pyridone, the lactam (keto) form is the predominant species in most solvents and in the solid state.[2][3] This predominance is expected to hold for the title compound. The analysis and protocols described herein assume the analysis of the major 2(1H)-one tautomer.

Caption: Tautomeric equilibrium of the title compound.

Predicted ¹H NMR Spectral Analysis

The structure possesses three distinct protons: two on the pyridone ring (H-3 and H-4) and one on the nitrogen atom (N1-H).

-

Ring Protons (H-3 and H-4):

-

Chemical Environment: The pyridone ring is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the carbonyl group (C=O), the ortho-nitro group (-NO₂), and the para-chloro group (-Cl).[7][8] The nitro group, being one of the most powerful electron-withdrawing groups, will exert the strongest deshielding effect on its adjacent proton, H-4.

-

Predicted Chemical Shift: The H-4 proton is expected to be significantly downfield. The H-3 proton, being adjacent to the H-4 proton and beta to the nitro group, will also be downfield but to a lesser extent.

-

Multiplicity & Coupling: H-3 and H-4 are ortho to each other, resulting in spin-spin coupling. They will appear as a pair of doublets. The coupling constant (³JH3-H4) is expected to be in the typical range for ortho-coupling in a six-membered heteroaromatic ring, approximately 8-10 Hz.[9]

-

-

Amide Proton (N1-H):

-

Chemical Environment: This proton is attached to a nitrogen atom within a conjugated system, giving it an acidic character. In DMSO-d₆, it is expected to have a distinct chemical shift and be less prone to rapid exchange with residual water compared to solvents like CDCl₃.

-

Predicted Chemical Shift: Amide and lactam N-H protons typically appear far downfield, often greater than 10 ppm.

-

Multiplicity: It will appear as a broad singlet, as its coupling to adjacent protons is often not resolved due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 6-Chloro-5-nitropyridin-2(1H)-one, acquired in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | > 11.0 | Broad Singlet (br s) | N/A | 1H |

| H-4 | 8.2 - 8.5 | Doublet (d) | ~8-10 | 1H |

| H-3 | 7.0 - 7.3 | Doublet (d) | ~8-10 | 1H |

Authoritative Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum. The steps are grounded in standard operating procedures widely adopted in the pharmaceutical industry.[10][11][12][13]

Experimental Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

-

Massing: Accurately weigh 10-20 mg of 6-Chloro-5-nitropyridin-2(1H)-one into a clean, dry vial. Causality: This concentration range (approx. 10-50 mM) ensures a strong signal-to-noise ratio without causing solubility or line-broadening issues.[10]

-

Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual proton signal (δ ≈ 2.50 ppm) typically does not interfere with signals from aromatic compounds. It also forms hydrogen bonds with the N-H proton, slowing its exchange and resulting in a sharper signal.

-

Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS) or another suitable internal standard. Causality: TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.

-

Dissolution: Vortex the vial until the sample is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4-5 cm. Cap the tube securely.

B. Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: The instrument's software should be used to establish a field-frequency lock on the deuterium signal from the DMSO-d₆ solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring the stability and accuracy of the chemical shifts during acquisition.[12]

-

Shimming: Perform an automated or manual shimming procedure. Causality: Shimming adjusts the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. A well-shimmed magnet results in sharp, symmetrical peaks and high resolution.[12]

-

Tuning and Matching: Tune the probe to the ¹H frequency. Causality: This step ensures maximum efficiency of radiofrequency (RF) pulse transmission to, and signal detection from, the sample, which maximizes the signal-to-noise ratio.

-

Parameter Setup: Load a standard 1D proton experiment and set the acquisition parameters as detailed in Table 2.

Recommended Acquisition Parameters for Quantitative Analysis

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Angle (p1) | 90° (or 30°) | A 90° pulse maximizes signal for a single scan. A 30° pulse is often used with a short relaxation delay to increase the number of scans in a given time, but requires a longer total experiment time for full relaxation.[12] |

| Spectral Width (sw) | ~16 ppm | Ensures all signals, from TMS (0 ppm) to potentially far downfield N-H protons (>12 ppm), are captured. |

| Acquisition Time (aq) | 2-4 seconds | A longer acquisition time leads to better resolution in the final spectrum. |

| Relaxation Delay (d1) | 5 x T₁ (e.g., 10-30 s) | CRITICAL for quantitation. Must be at least 5 times the longest T₁ relaxation time of any proton in the molecule to ensure complete relaxation and accurate peak integration.[14] |

| Number of Scans (ns) | 8 - 64 (or more) | Signal-to-noise ratio improves with the square root of the number of scans. The required number depends on sample concentration. |

| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |

C. Data Processing

-

Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.

-

Integration: The area under each peak is integrated. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:1 for this molecule).

Conclusion

The ¹H NMR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one is predicted to show three distinct signals: two doublets in the aromatic region corresponding to the coupled H-3 and H-4 protons, and a broad singlet at a high chemical shift for the N-H proton. The significant downfield shift of the H-4 proton serves as a key diagnostic feature, directly reflecting the powerful electron-withdrawing effect of the adjacent nitro group. By adhering to the rigorous experimental protocol outlined in this guide, researchers can reliably acquire high-quality, interpretable, and quantitative data essential for the structural verification and purity assessment of this important heterocyclic compound.

References

-

University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

ResearchGate. (n.d.). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. [Link]

-

ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

-

PubMed. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 6. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. r-nmr.eu [r-nmr.eu]

- 12. books.rsc.org [books.rsc.org]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 6-Chloro-5-nitropyridin-2(1H)-one: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of 6-Chloro-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyridinone, its structure presents unique analytical challenges and opportunities. This document offers an in-depth analysis of ionization strategies, predictable fragmentation pathways under different ionization regimes, and validated experimental protocols. We delve into the causality behind methodological choices, equipping researchers, scientists, and drug development professionals with the expertise to perform robust structural characterization and confirmation of this molecule and its analogs.

Introduction: The Analytical Significance of 6-Chloro-5-nitropyridin-2(1H)-one

6-Chloro-5-nitropyridin-2(1H)-one (Molecular Formula: C₅H₃ClN₂O₃, Molecular Weight: 174.54 g/mol ) is a functionalized heterocyclic building block.[1] Its structure, featuring a pyridinone core, a chloro substituent, and a nitro group, makes it a versatile precursor in organic synthesis. Accurate characterization is paramount for its application, and mass spectrometry (MS) stands as the definitive tool for confirming its molecular weight and elucidating its structure.

A critical feature of the pyridinone scaffold is its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[2][3] This equilibrium, influenced by solvent and physical state, directly impacts ionization efficiency and fragmentation behavior, a central theme of this guide.

Figure 1: Lactam-lactim tautomerism of the target molecule.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound. It dictates whether the primary information obtained will be the molecular weight or detailed structural data from fragmentation.[4][5] The distinction lies between "soft" techniques, which impart minimal excess energy, and "hard" techniques, which induce extensive fragmentation.[6]

Figure 2: Decision workflow for selecting an appropriate ionization technique.

-

For Molecular Weight Confirmation (Soft Ionization): Electrospray Ionization (ESI) is the superior choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[7] It typically generates protonated molecules ([M+H]⁺) in the positive ion mode, providing a clear and unambiguous determination of the molecular weight.[2] Its compatibility with liquid chromatography (LC) makes it the standard for purity assessment and reaction monitoring.

-

For Structural Elucidation (Hard Ionization): Electron Ionization (EI) is the classic method for obtaining detailed structural information.[6][7] The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation, creating a unique "fingerprint" spectrum. This fragmentation pattern is invaluable for confirming the connectivity of atoms and the identity of functional groups.

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under EI conditions, the molecule is ionized by electron impact to form a radical cation (M⁺•). The presence of chlorine is immediately evident from the isotopic pattern of the molecular ion, which will appear as a pair of peaks at m/z 174 and 176 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of 6-Chloro-5-nitropyridin-2(1H)-one is predicted to proceed through several competing pathways driven by the relative stabilities of the resulting ions and neutral losses.

Figure 3: Predicted Electron Ionization (EI) fragmentation pathway.

Key Fragmentation Pathways:

-

Loss of Nitrogen Dioxide (•NO₂): This is a characteristic fragmentation for nitroaromatic compounds. The loss of a 46 Da radical results in a prominent ion at m/z 128/130.

-

Loss of Carbon Monoxide (CO): The pyridinone ring can readily eliminate carbon monoxide (28 Da), a fragmentation pattern observed in the parent 2-pyridone structure.[8] This leads to an ion at m/z 146/148.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a 35/37 Da radical, yielding an ion at m/z 139.

-

Secondary Fragmentations: Subsequent losses from these primary fragments are expected. For instance, the [M-NO₂]⁺• ion (m/z 128/130) can further lose CO to give an ion at m/z 100/102.

| Predicted Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Neutral Loss | Rationale |

| [M]⁺• | 174 | 176 | - | Molecular Ion |

| [M-CO]⁺• | 146 | 148 | CO (28 Da) | Characteristic loss from pyridinone ring[8] |

| [M-NO₂]⁺• | 128 | 130 | NO₂ (46 Da) | Characteristic loss from nitroaromatic group |

| [M-Cl]⁺ | 139 | - | Cl (35 Da) | Loss of chlorine radical |

| [M-NO₂-CO]⁺• | 100 | 102 | NO₂ + CO | Secondary fragmentation |

Electrospray Ionization (ESI) Mass Spectrometry: Confirming Identity

When analyzed by ESI in positive ion mode, 6-Chloro-5-nitropyridin-2(1H)-one is expected to readily form a protonated molecule, [M+H]⁺. The acidic proton of the lactam/lactim tautomer provides a favorable site for protonation.

-

Expected Primary Ion: The base peak will correspond to [M+H]⁺, appearing as an isotopic doublet at m/z 175.0 and m/z 177.0 (ratio ~3:1).

-

Adduct Formation: Depending on the solvent system and sample purity, sodium ([M+Na]⁺ at m/z 197.0/199.0) or potassium ([M+K]⁺ at m/z 213.0/215.0) adducts may also be observed.

-

High-Resolution Mass Spectrometry (HRMS): Coupling ESI with a high-resolution mass analyzer (e.g., TOF or Orbitrap) allows for the determination of the ion's exact mass. This provides unequivocal confirmation of the elemental composition, a critical step for validating a newly synthesized compound.[2] For C₅H₄ClN₂O₃⁺ ([M+H]⁺), the calculated exact mass is 174.9905, providing a target for experimental validation.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing complementary data for a complete and trustworthy analysis.

Protocol 5.1: Analysis by GC-EI-MS

This method is ideal for assessing purity and obtaining a fragmentation fingerprint.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Configuration:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. Rationale: This gradient ensures good separation from solvent and any potential impurities without causing thermal degradation on the column.

-

-

MS Configuration (EI):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Identify the peak corresponding to the compound. Extract the mass spectrum and analyze the molecular ion cluster and fragmentation pattern as described in Section 3.

-

Protocol 5.2: Analysis by Flow Injection ESI-MS

This method provides rapid confirmation of molecular weight.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid. Rationale: The acidic mobile phase promotes protonation, enhancing the [M+H]⁺ signal.

-

Flow Injection System:

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Configuration (Positive ESI):

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 400.

-

Data Analysis: Confirm the presence of the isotopic doublet at m/z 175.0 and 177.0. If using HRMS, verify the measured exact mass against the calculated value.

-

Conclusion